2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-16-7-10-19(11-8-16)33(31,32)23-14-28(22-12-9-18(26)13-20(22)25(23)30)15-24(29)27-21-6-4-3-5-17(21)2/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCROIOYPZTVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
- **Introduction of the fluoro
Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Core Heterocycle: The target compound’s quinoline core (4-oxo-1,4-dihydroquinoline) distinguishes it from benzimidazole derivatives (e.g., 3ae/3af) and naphthyridine-based compounds like Goxalapladib. Quinoline systems are known for intercalation and π-π stacking interactions, which may enhance DNA or enzyme binding .
Sulfonyl vs. Benzoyl Groups: The 4-methylbenzenesulfonyl group in the target compound provides stronger hydrogen-bonding capacity compared to the 4-methylbenzoyl group in ZINC2687814 .
Substituent Effects on Pharmacokinetics :
- The 2-methylphenyl group on the acetamide (target compound) offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the 3,4-difluorophenyl group in ZINC2687814 introduces higher electronegativity, which may enhance metabolic stability but reduce solubility .
Halogenation Patterns: The 6-fluoro substituent is common in the target compound, ZINC2687814, and 7f. Fluorine’s small size and high electronegativity improve bioavailability and resistance to oxidative metabolism .
Potential Pharmacological Implications
- Target Selectivity : The 2-methylphenyl group in the target compound may confer selectivity for hydrophobic binding pockets compared to the 3,4-difluorophenyl group in ZINC2687814 .
- Therapeutic Indications : Goxalapladib’s use in atherosclerosis suggests that sulfonamide/trifluoromethyl motifs (as in the target compound) could modulate inflammatory or lipid-metabolism pathways .
- Metabolic Stability : Fluorine and sulfonyl groups in the target compound are likely to reduce cytochrome P450-mediated metabolism, extending half-life .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide?
- Methodological Answer : The synthesis involves a multi-step sequence starting with the quinoline core formation via Friedländer condensation (aniline derivatives + ketones under acidic/basic conditions) . Subsequent steps include sulfonylation at position 3 using 4-methylbenzenesulfonyl chloride and coupling with N-(2-methylphenyl)acetamide. Key parameters include:
- Temperature control : 60–80°C for sulfonylation to avoid side reactions.
- Catalysts : Triethylamine or DMAP for efficient acylation .
- Purification : HPLC or column chromatography to isolate the final product (purity >95%) .
Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride for complete substitution).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluoro and sulfonyl groups) via chemical shifts (δ 7.8–8.2 ppm for aromatic protons, δ 165–170 ppm for carbonyls) .
- HPLC-MS : Quantifies purity (>98%) and confirms molecular weight (e.g., [M+H]+ at m/z 495.2) .
- X-ray crystallography : Resolves stereochemistry of the dihydroquinoline core .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on this compound’s biological activity (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. Strategies include:
- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify IC₅₀ values in cancer vs. microbial models .
- Structural analogs : Compare with derivatives lacking the 4-methylbenzenesulfonyl group to isolate functional group contributions .
- Target validation : Use CRISPR knockouts or siRNA to confirm if activity is mediated by kinase inhibition (e.g., EGFR) or DNA intercalation .
Q. What experimental designs are recommended for studying the compound’s in vivo pharmacokinetics and metabolic stability?
- Methodological Answer :
- Radiolabeling : Synthesize a ¹⁴C-labeled version to track absorption/distribution in rodent models .
- LC-MS/MS : Quantify plasma/tissue concentrations over time (Tmax, Cmax) and identify metabolites (e.g., sulfonyl group hydrolysis) .
- Species comparison : Test in both murine and human hepatocyte models to predict interspecies metabolic differences .
Key Considerations for Experimental Design
- Contradiction analysis : Always replicate assays in triplicate and validate using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Advanced modeling : Use DFT calculations to predict electron-withdrawing effects of the sulfonyl group on reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
